molecular formula C13H23BN2O4 B11846008 {1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid CAS No. 915283-70-4

{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid

Cat. No.: B11846008
CAS No.: 915283-70-4
M. Wt: 282.15 g/mol
InChI Key: BDSCRXMWRYZJKF-UHFFFAOYSA-N
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Description

(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research due to its unique chemical structure and reactivity. This compound features a boronic acid group attached to a pyrrolidine ring, which is further substituted with a cyclohexanecarboxamido group. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for synthetic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid typically involves multi-step organic synthesis. One common approach is to start with the preparation of the pyrrolidine ring, followed by the introduction of the boronic acid group. The cyclohexanecarboxamido group is then attached through an amide bond formation reaction. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques. The goal is to achieve high yields with minimal by-products, ensuring the compound’s suitability for large-scale applications .

Chemical Reactions Analysis

Types of Reactions

(1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can modify the amide or boronic acid groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the boronic acid site.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronic esters, while nucleophilic substitution can introduce various functional groups at the boronic acid site .

Scientific Research Applications

Chemistry

In chemistry, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed for the formation of carbon-carbon bonds, making it valuable for the synthesis of complex organic molecules .

Biology and Medicine

Its boronic acid group can interact with biological targets, such as enzymes and receptors, making it a candidate for the design of enzyme inhibitors or receptor modulators .

Industry

In the industrial sector, (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid can be used in the synthesis of advanced materials, including polymers and catalysts. Its unique reactivity allows for the creation of materials with specific properties tailored to various applications .

Mechanism of Action

The mechanism of action of (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit enzymes that contain such functional groups in their active sites. The compound’s pyrrolidine and cyclohexanecarboxamido groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other boronic acid derivatives, such as phenylboronic acid and pinacolborane. These compounds share the boronic acid functional group but differ in their additional substituents and overall structure .

Uniqueness

What sets (1-(2-(Cyclohexanecarboxamido)acetyl)pyrrolidin-2-yl)boronic acid apart is its combination of a pyrrolidine ring and a cyclohexanecarboxamido group. This unique structure imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in synthetic and medicinal chemistry .

Biological Activity

{1-[N-(Cyclohexanecarbonyl)glycyl]pyrrolidin-2-yl}boronic acid is a boronic acid derivative notable for its potential biological activities, particularly in medicinal chemistry. Its structure includes a pyrrolidine ring and a cyclohexanecarbonyl group, which contribute to its unique reactivity and interaction with biological systems. This article delves into the compound's biological activity, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C13H23BN2O4. The presence of the boron atom allows this compound to interact with various biological macromolecules, influencing enzyme activity and potentially modulating metabolic pathways.

PropertyValue
Molecular Weight269.25 g/mol
CAS Number915283-70-4
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Boronic acids are known for their ability to inhibit serine proteases and other enzymes involved in metabolic processes. The specific mechanism by which this compound exerts its biological effects involves:

  • Enzyme Inhibition : The compound binds to the active sites of target enzymes, preventing substrate access and inhibiting enzymatic activity.
  • Modulation of Signaling Pathways : By altering enzyme function, this compound may influence various signaling pathways related to cell growth, apoptosis, and metabolism.

Biological Activity

Research indicates that this compound exhibits significant biological activity in several areas:

  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by targeting specific metabolic enzymes.
  • Metabolic Disorders : The modulation of enzyme activity by this boronic acid derivative has implications for treating conditions such as diabetes and obesity.
  • Protease Inhibition : It has shown promise as an inhibitor of dipeptidyl peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at micromolar concentrations, suggesting its potential as a chemotherapeutic agent.
  • DPP-IV Inhibition : Research published in pharmacological journals indicated that this compound effectively inhibited DPP-IV activity, leading to improved insulin sensitivity in diabetic models.

Properties

CAS No.

915283-70-4

Molecular Formula

C13H23BN2O4

Molecular Weight

282.15 g/mol

IUPAC Name

[1-[2-(cyclohexanecarbonylamino)acetyl]pyrrolidin-2-yl]boronic acid

InChI

InChI=1S/C13H23BN2O4/c17-12(16-8-4-7-11(16)14(19)20)9-15-13(18)10-5-2-1-3-6-10/h10-11,19-20H,1-9H2,(H,15,18)

InChI Key

BDSCRXMWRYZJKF-UHFFFAOYSA-N

Canonical SMILES

B(C1CCCN1C(=O)CNC(=O)C2CCCCC2)(O)O

Origin of Product

United States

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